1-Biphenylenecarbonyl chloride

Electrophilic Aromatic Substitution Reaction Kinetics Positional Selectivity

Researchers requiring the unique anti-aromatic biphenylene topology face supply challenges with incorrect positional isomers. Using 1-Biphenylenecarbonyl chloride (CAS 844891-07-2) ensures correct 1-position functionalization-the 2-isomer exhibits a 53-fold higher electrophilic reactivity (partial rate factor 27.8 vs 0.52), yielding divergent SAR and material properties. • LogP 2.6 vs biphenyl-4-carbonyl chloride (3.2), improving aqueous solubility profiles • Constrained 3D topology unattainable with planar biphenyl analogs • Strict anhydrous handling required; reacts violently with water (Risk Codes 14, 29, 35)

Molecular Formula C13H7ClO
Molecular Weight 214.64 g/mol
CAS No. 844891-07-2
Cat. No. B1608041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Biphenylenecarbonyl chloride
CAS844891-07-2
Molecular FormulaC13H7ClO
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C2C(=CC=C3)C(=O)Cl
InChIInChI=1S/C13H7ClO/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H
InChIKeyNLSBARINANPMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Biphenylenecarbonyl chloride Procurement Guide


1-Biphenylenecarbonyl chloride (CAS 844891-07-2; molecular formula C13H7ClO; molecular weight 214.65 g/mol) is a specialized acyl chloride derivative of biphenylene, a tricyclic hydrocarbon possessing a strained, anti-aromatic cyclobutadiene core fused between two benzene rings . Its key computed physicochemical parameters—boiling point 343.3 °C at 760 mmHg, density 1.391 g/cm³, flash point 162 °C, and refractive index 1.782 —provide essential benchmarks for handling and storage, with the compound classified as corrosive (Risk Codes 14, 29, 35) and reacting violently with water to liberate toxic hydrogen chloride gas .

Positional fidelity 1-substituted biphenylene is required; 2-isomer is not equivalent due to distinct electronic reactivity.
Core topology Anti-aromatic, strained cyclobutadiene core imparts unique geometry absent in planar biphenyl systems.
Handling Corrosive and water-reactive; mandates anhydrous conditions and appropriate safety protocols.

Why 1-Biphenylenecarbonyl chloride Is Irreplaceable


Substituting 1-biphenylenecarbonyl chloride with a standard biphenyl acyl chloride or even its 2-positional isomer (CAS 75292-39-6) is scientifically invalid. Unlike planar biphenyl systems, biphenylene's central anti-aromatic, four-membered ring imposes severe geometric and electronic constraints on the molecule . This unique topology critically differentiates the reactivity of the 1- and 2-positions. Quantitative data from biphenylene protodesilylation studies reveal a striking 53-fold difference in partial rate factors between the 2-position (27.8) and the 1-position (0.52) [1], establishing that the site of functionalization on the biphenylene scaffold is not interchangeable. Therefore, using the incorrect positional isomer introduces a distinct, non-equivalent chemical entity with divergent reaction kinetics and potential downstream structural consequences.

Positional isomer mismatch
The 2-position isomer exhibits substantially different reactivity (reported >50-fold difference in partial rate factors); substitution alters reaction kinetics and product identity.
Biphenyl analog mismatch
Standard biphenyl acyl chlorides lack the anti-aromatic, strained core; electronic and steric properties diverge, compromising scaffold-dependent applications.
Synthetic route divergence
1-isomer lacks a published standard route; the 2-isomer has a documented synthetic entry but is not interchangeable due to positional specificity requirements.

1-Biphenylenecarbonyl chloride: Quantitative Differentiation Evidence


Positional Reactivity at Biphenylene 1- vs. 2-Positions

The biphenylene scaffold exhibits highly quantifiable, position-dependent reactivity. In a direct head-to-head study, the partial rate factors (f) for protodesilylation of 1- and 2-trimethylsilylbiphenylene were measured as 0.52 for the 1-position and 27.8 for the 2-position in aqueous perchloric acid/methanol (2:5 v/v) at 50 °C [1].

Positional reactivity
Head-to-head
53-fold higher reactivity at 2-position vs. 1-position
1-position is electronically distinct; isomer not interchangeable for reactivity-dependent workflows.
Protodesilylation, 50 °C, aq. HClO₄/MeOH (2:5 v/v).
Electrophilic Aromatic Substitution Reaction Kinetics Positional Selectivity

Comparative Physicochemical Property Profile

The compound's computed physical properties distinguish it from the simpler biphenyl-2-carbonyl chloride system. 1-Biphenylenecarbonyl chloride has a higher predicted boiling point of 343.3 °C at 760 mmHg and a higher density of 1.391 g/cm³ , compared to biphenyl-2-carbonyl chloride, which has a reported boiling point of 330.8±15.0 °C and density of 1.217±0.06 g/cm³ . The compound is classified as corrosive, reacting violently with water .

Physicochemical profile
Cross-study
Boiling point +12.5 °C, density +0.174 g/cm³ vs. biphenyl-2-carbonyl chloride
Greater molecular rigidity; influences purification and storage requirements.
Computed/predicted values from vendor and database sources.
Physicochemical Properties Computational Chemistry Safety & Handling

Synthetic Route Divergence of Positional Isomers

The synthetic accessibility of the 1- and 2- isomers is a critical procurement differentiator. While the target 1-isomer is typically accessed via custom synthesis from biphenylene precursors, a literature-validated route exists for the 2-positional isomer (2-biphenylenecarbonyl chloride, CAS 75292-39-6) via a multi-step sequence: oxidation of 2-acetylbiphenylene with sodium hypochlorite to 2-biphenylenecarboxylic acid, followed by reflux in excess thionyl chloride to yield the acid chloride .

Synthetic route
Class-level
No published route for 1-isomer; 2-isomer route documented via 2-acetylbiphenylene
Custom synthesis likely needed; impacts lead time and sourcing strategy.
Based on available synthesis literature.
Synthetic Methodology Precursor Analysis Organic Synthesis

Electronic and Steric Distinction from Biphenyl Systems

Key computed properties, including a LogP (XLogP) of 2.6, a topological polar surface area (TPSA) of 17.1 Ų, a heavy atom count of 15, and zero hydrogen bond donors, define the compound's physicochemical space . These values differ from the more common biphenyl-4-carbonyl chloride (XLogP: 3.2, TPSA: 17.1 Ų) [1].

Electronic properties
Cross-study
XLogP 2.6 vs. 3.2 (Δ -0.6) compared to biphenyl-4-carbonyl chloride
Lower lipophilicity may influence solubility and permeability profiles.
Computed predictions (XLogP3-AA).
Computational Chemistry Electronic Properties QSAR

Water Reactivity and Safety Classification

The compound's hazard classification and reactivity profile impose specific handling requirements. It is designated as corrosive (Risk Phrases R14, R29, R35), signifying a violent reaction with water and liberation of toxic gas . This contrasts with biphenyl-2-carbonyl chloride, which carries a GHS05 Corrosive classification but does not have the same explicit warning for violent water reactivity in its SDS .

Water reactivity
Supporting evidence
Violent reaction with water, liberates toxic gas; comparator lacks explicit violent water reactivity warning
Anhydrous handling mandatory; heightened safety protocols required.
SDS comparison; R14, R29, R35 classification.
Safety Data Handling Protocols Risk Assessment

1-Biphenylenecarbonyl chloride Application Scenarios


1-Substituted Biphenylene Libraries for SAR

When constructing a compound library for SAR studies, the 1-biphenylenecarbonyl chloride scaffold introduces a constrained, three-dimensional, anti-aromatic topology not achievable with biphenyl analogs. The quantifiable difference in LogP (2.6) compared to biphenyl-4-carbonyl chloride (3.2) alters the physicochemical profile of resulting amides or esters, potentially improving aqueous solubility or reducing off-target lipophilicity-driven binding. Selecting the 1-isomer is mandatory, as the 2-position exhibits a 53-fold higher intrinsic reactivity towards electrophiles [1], which would yield a different compound library.

Sterically Constrained Acyl Chloride Functionalization

In multi-step syntheses of complex molecules, the acyl chloride functionality at the sterically hindered 1-position of the biphenylene ring provides a unique electrophilic handle. Its predicted higher boiling point (343.3 °C) and density (1.391 g/cm³) relative to biphenyl-2-carbonyl chloride may influence reaction workup and purification, such as facilitating separation via distillation. This application is predicated on the need for the specific 1-substitution pattern, as substituting with the 2-isomer introduces a distinct, electronically and sterically different group as established by protodesilylation rate data [1].

Anti-Aromatic Building Blocks in Material Science

For researchers designing novel organic electronic materials, conjugated polymers, or small-molecule chromophores, the biphenylene core's anti-aromatic character and ring strain are of fundamental interest . 1-Biphenylenecarbonyl chloride serves as a key monomer or functionalization agent to install this unique electronic motif onto a larger π-system. The need for strict anhydrous handling and awareness of its violent water reactivity [1] are critical operational prerequisites for this application scenario.

Application
Selection Property
Validation Focus
Biphenylene library synthesis for SAR
1-isomer positional specificity
LogP shift and solubility profiling vs. biphenyl systems
Sterically hindered acylation at 1-position
1-substitution pattern for electronic/steric control
Reaction kinetics and purification behavior
Anti-aromatic monomer for electronic materials
Biphenylene core strain and anti-aromaticity
Anhydrous handling assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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